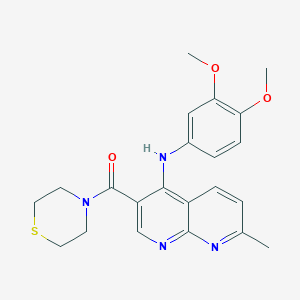

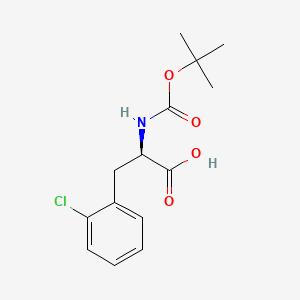

![molecular formula C10H8N2O3 B2508092 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid CAS No. 52787-22-1](/img/structure/B2508092.png)

2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring structure. The oxadiazole ring is known for its utility in the synthesis of various pharmacologically active compounds due to its diverse chemical reactivity and biological activities.

Synthesis Analysis

The synthesis of oxadiazole derivatives can be achieved through different synthetic routes. For instance, the synthesis of new derivatives of 2-aminomethyl-1,3,4-oxadiazole was reported using N-protected phenylglycine hydrazides and triethyl orthoesters in the presence of glacial acetic acid . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to incorporate the phenylacetic acid moiety into the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the overall geometry and electronic distribution of the molecule. The oxadiazole ring can participate in various chemical reactions due to the presence of reactive nitrogen atoms and the ability to form coordination complexes with metals, as seen in the synthesis of lanthanide complexes with oxadiazole derivatives .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo a variety of chemical reactions. For example, 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles have been shown to react with bromine in acetic acid to yield hydrazone perbromides or hydrazonyl bromides, which can further cyclize to form new ring systems such as 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles . These reactions highlight the reactivity of the oxadiazole ring and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. The spectral characteristics, such as infrared and NMR spectroscopy, can provide insights into the functional groups present and the purity of the synthesized compounds . The solubility, melting point, and stability of these compounds can vary widely depending on their molecular structure and substituents.

科学的研究の応用

Significance in Drug Development

The 1,3,4-oxadiazole core is recognized for its diverse pharmacological properties, making it a structural subunit of significant interest for the development of new drug candidates. It serves as bioisosteres for carboxylic acids, carboxamides, and esters, and has applications in various fields such as polymers, luminescent materials, and corrosion inhibitors. Research has highlighted its potential in producing compounds with antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. The ring-opening reactions of the 1,3,4-oxadiazole core have also garnered attention, leading to the creation of new analogues with diverse biological activities (Rana, Salahuddin, & Sahu, 2020).

Synthetic Routes and Applications

The synthesis of 1,3,4-oxadiazole derivatives involves various strategies, including dehydrogenative cyclization, oxidative cyclization, and condensation cyclization. These compounds are utilized in developing fluorescent frameworks for metal-ion sensing due to their high photoluminescent quantum yield, thermal and chemical stability, and coordination sites for metal ions. This review underscores the importance of 1,3,4-oxadiazoles in creating chemosensors for selective metal-ion sensing with detailed sensing mechanisms (Sharma, Om, & Sharma, 2022).

Pharmacological Activities

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of pharmacological activities. Recent studies have demonstrated their significance as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer agents. The incorporation of the 1,3,4-oxadiazole moiety into compounds has been shown to enhance their pharmacological activity through hydrogen bond interactions with biomacromolecules, making them valuable in organic synthesis, medicinal chemistry, and pharmacology (Wang, Sun, Jia, Bian, & Yu, 2022).

Therapeutic Potential

The peculiar structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors through weak interactions, eliciting a range of bioactivities. Research in developing 1,3,4-oxadiazole-based derivatives has shown their high therapeutic potency for treating various ailments, contributing significantly to medicinal chemistry (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

将来の方向性

The future directions for the research on 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid could involve further exploration of its biological activities and potential applications in medicine and agriculture. Additionally, new methods of synthesizing complex structures containing the oxadiazole ring could be developed .

作用機序

Target of Action

It’s worth noting that oxadiazole derivatives, in general, have been reported to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Oxadiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Oxadiazole derivatives have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties . These diverse activities suggest that oxadiazole derivatives likely affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with oxadiazole derivatives , it can be inferred that this compound likely has diverse molecular and cellular effects.

特性

IUPAC Name |

2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)5-7-1-3-8(4-2-7)10-12-11-6-15-10/h1-4,6H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHNRKKIHDISPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=NN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)